Phenylphosphoric acid

Overview

Description

Mechanism of Action

Target of Action

The primary target of Phenylphosphoric acid is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cellular processes such as cell division, survival, and migration .

Mode of Action

It is known that the compound can interact with its target, potentially influencing its function .

Biochemical Pathways

This compound is part of the class of organic compounds known as phenyl phosphates . These compounds contain a phosphate group, which is O-esterified with a phenyl group . The phenylpropanoid biosynthetic pathway is activated under certain conditions, leading to the accumulation of various phenolic compounds .

Pharmacokinetics

Information on its physical and chemical properties, such as its molecular weight (15809) and melting point (162-164 °C), can provide some insights into its potential bioavailability .

Result of Action

It has been proposed as an additive for carbonate electrolytes, where it can reduce the nucleus size and boost the nucleation quantity during the plating process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as an additive in the context of oxidation reactions, where it can enhance the stability of the process .

Preparation Methods

Phenylphosphate can be synthesized through various methods. One common synthetic route involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding phenylphosphate as the primary product . Industrial production methods may involve the use of ionic liquid catalysts to achieve higher purity and efficiency .

Chemical Reactions Analysis

Phenylphosphate undergoes several types of chemical reactions, including:

Oxidation: Phenylphosphate can be oxidized to form phenylphosphoric acid.

Reduction: It can be reduced to phenylphosphine under specific conditions.

Substitution: Phenylphosphate can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Scientific Research Applications

Phenylphosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenylphosphate can be compared with other similar compounds, such as:

Triphenyl phosphate: An aromatic organophosphate used as a flame retardant and plasticizer.

Phenylphosphoric acid: The oxidized form of phenylphosphate, used in various chemical reactions.

Phosphoenolpyruvate: A compound involved in metabolic pathways, showing similarities in its phosphorylation mechanism. Phenylphosphate is unique due to its specific applications in enzymatic reactions and its role as a precursor for various biologically active compounds.

Biological Activity

Phenylphosphoric acid (C₆H₇O₄P) is an organophosphorus compound notable for its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

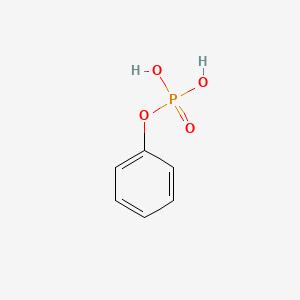

Chemical Structure and Properties

This compound consists of a phenyl group attached to a phosphoric acid moiety. It appears as a colorless liquid with strong acidic properties, making it stable and reactive in various biochemical processes. The compound can act as a phosphorylating agent, participating in phosphorylation reactions that are crucial for cellular signaling and metabolic pathways.

The biological activity of this compound primarily arises from its ability to act as a phosphate donor in enzymatic reactions. Key mechanisms include:

- Phosphorylation Reactions : The phosphate group can be transferred to various substrates, influencing cellular processes such as signal transduction and metabolic regulation.

- Interaction with Proteins : this compound has been shown to interact with proteins involved in critical pathways like the RAS signaling pathway, where it phosphorylates key proteins that regulate cell growth and differentiation .

Biological Effects

- Cellular Signaling : this compound is involved in the phosphorylation of proteins that mediate cellular responses to growth factors, such as epidermal growth factor (EGF). This interaction enhances the activity of transcription factors like STAT1 and STAT3, which are essential for regulating gene expression in response to external stimuli .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, suggesting potential applications in pharmaceuticals aimed at combating bacterial infections.

- Osteoclast Function : The compound plays a significant role in osteoclastic bone resorption, which is critical for bone remodeling. It activates signaling pathways that promote energy production in osteoclasts, facilitating bone resorption processes .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound derivatives could inhibit urease activity, suggesting their potential use as agents to regulate enzymatic reactions in agricultural applications .

- Fire Safety Applications : Another investigation explored the synergistic effects of this compound derivatives in enhancing the fire safety properties of epoxy resins. The findings indicated improved mechanical properties and transparency while maintaining hydrophobicity .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Phosphorylation, antimicrobial properties | Pharmaceuticals, materials science |

| N-Phenylphosphoric Acid Triamide | Urease inhibition | Agricultural fertilizers |

| Phenyl Phosphate | Cellular signaling pathways | Drug development |

Properties

IUPAC Name |

phenyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPQUABWPXYYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt) | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044981 | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

In water, approximately 1% | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 (Water = 1) | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

701-64-4 | |

| Record name | Phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M88J863E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of Phenylphosphate?

A: Phenylphosphate plays a crucial role in the anaerobic metabolism of phenol, a common environmental pollutant. Certain bacteria, like Thauera aromatica and Geobacter metallireducens, utilize Phenylphosphate as a key intermediate in the degradation of phenol. [, ]

Q2: How is Phenylphosphate formed in these bacteria?

A: Phenylphosphate is generated from phenol in an ATP-dependent reaction catalyzed by the enzyme phenylphosphate synthase. This enzyme, similar in structure and function to phosphoenolpyruvate synthase, utilizes the β-phosphate group of ATP to phosphorylate phenol. [, , ]

Q3: What happens to Phenylphosphate during phenol degradation?

A: Phenylphosphate is carboxylated to 4-hydroxybenzoate by the enzyme phenylphosphate carboxylase. This reaction is crucial for the complete mineralization of phenol under anaerobic conditions. [, , ]

Q4: Are there differences in the phenylphosphate carboxylase enzyme between different bacteria?

A: Yes, while both Thauera aromatica and Geobacter metallireducens utilize phenylphosphate carboxylase, there are differences in the enzyme structure and function. For instance, the enzyme in T. aromatica is encoded by four genes (ppcABCD), while G. metallireducens only possesses a homologue of ppcB. Additionally, the G. metallireducens enzyme doesn't catalyze the isotope exchange reaction between 14CO2 and 4-hydroxybenzoate, unlike the T. aromatica enzyme. []

Q5: Is Phenylphosphate involved in the metabolism of other aromatic compounds?

A: Research suggests that Phenylphosphate might also be involved in the anaerobic degradation of other aromatic compounds like catechol (1,2-dihydroxybenzene). Studies with Thauera aromatica indicate that phenylphosphate synthase and phenylphosphate carboxylase might exhibit promiscuity, acting on catechol and contributing to its breakdown. []

Q6: What is the role of histidine phosphate in the function of phenylphosphate synthase?

A: In phenylphosphate synthase, histidine phosphate acts as the phosphate donor for phenol. Protein 1 of the phenylphosphate synthase complex is phosphorylated on His-569 by ATP, and this phosphorylated histidine subsequently transfers the phosphate group to phenol, forming Phenylphosphate. []

Q7: What is the molecular formula and weight of Phenylphosphate?

A: The molecular formula of Phenylphosphate is C6H7O4P, and its molecular weight is 174.10 g/mol. []

Q8: How can Phenylphosphate be characterized spectroscopically?

A: Phenylphosphate can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Studies have utilized these techniques to analyze the structure of Phenylphosphate and its derivatives, as well as to confirm its presence in biological samples. [, , ]

Q9: What is the stability of Phenylphosphate under different conditions?

A: Phenylphosphate exhibits varying stability depending on the pH and temperature. Research indicates it's less stable under neutral and acidic conditions compared to alkaline environments. [] Specifically, at pH 6.8, Phenylphosphate completely degrades after 1.7 hours at 100°C and after 0.3 hours at 150°C. []

Q10: How does the presence of organic solvents affect the stability of Phenylphosphate?

A: The presence of organic solvents like ethyl acetate or ethyl ether can significantly accelerate the hydrolysis of Phenylphosphate, even under mild conditions (40°C for 30 minutes). []

Q11: How is Phenylphosphate used in studying enzyme activity?

A: Phenylphosphate serves as a substrate for various enzymes, including acid phosphatases and alkaline phosphatases. Researchers use Phenylphosphate to investigate the kinetics, substrate specificity, and inhibition of these enzymes. [, , , , , ]

Q12: How does Phenylphosphate act as a leaving group in enzyme-catalyzed reactions?

A: Studies using class C β-lactamase have shown that Phenylphosphate can act as an effective leaving group in enzyme-catalyzed acylation reactions. Its effectiveness is attributed to strong interactions between the phenylphosphate moiety and specific amino acid residues within the enzyme's active site. []

Q13: What are some applications of Phenylphosphate in material science?

A: Phenylphosphate derivatives are used in synthesizing flame-retardant materials. For example, melamine phenylphosphate, synthesized from Phenylphosphoric acid and melamine, enhances the flame retardancy of epoxy resin composites. [, ] Similarly, calcium phenylphosphate, a layered compound, is investigated for its potential applications in materials science due to its unique structural and thermal properties. []

Q14: How is Phenylphosphate detected and quantified?

A: Phenylphosphate can be detected and quantified using chromatographic techniques like paper chromatography and high-performance liquid chromatography (HPLC), often coupled with radioactive labeling or mass spectrometry. [, ] Additionally, electrochemical methods can be employed, particularly when Phenylphosphate is used as a substrate for an enzyme like alkaline phosphatase, allowing for the indirect detection of analytes based on the enzymatic reaction product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.